

"health and safety data for Dimethyl 1,4-cyclohexanedicarboxylate"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Dimethyl 1,4-cyclohexanedicarboxylate
Cat. No.:	B153644

[Get Quote](#)

An In-depth Technical Guide to the Health and Safety of **Dimethyl 1,4-cyclohexanedicarboxylate**

This technical guide provides a comprehensive overview of the health and safety data for **Dimethyl 1,4-cyclohexanedicarboxylate** (DMCD), intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Dimethyl 1,4-cyclohexanedicarboxylate is a clear, colorless liquid with a faint fruity odor.^[1] It is primarily used as an intermediate in the synthesis of various chemicals, including pharmaceuticals, fragrances, and polymers like polyester resins and polyamides.^{[1][2][3]}

Table 1: Physical and Chemical Properties of **Dimethyl 1,4-cyclohexanedicarboxylate**

Property	Value	Source(s)
CAS Number	94-60-0	[1] [2] [4]
Molecular Formula	C ₁₀ H ₁₆ O ₄	[1] [2] [4]
Molecular Weight	200.23 g/mol	[2] [4]
Appearance	Clear, colorless liquid after melting; Partially crystalline solid	[1] [2] [3]
Odor	Faint fruity	[1]
Boiling Point	263.5 - 265 °C at 760 mmHg	[2] [4]
	131-133 °C at 11 mmHg	[5] [6]
Melting Point	-10 °C	[1]
	14 °C (cis-isomer), 71 °C (trans-isomer)	[2]
Density	1.1 ± 0.1 g/cm ³	[4]
	1.111 g/mL at 25 °C	[5] [6]
Vapor Density	6.91 (Air = 1)	[1] [2] [4]
Vapor Pressure	0.08 mmHg	[2]
	1 mmHg at 85 °C	[5] [6]
Flash Point	113 °C (235.4 °F) - closed cup	[5] [6]
Autoignition Temperature	730 °F	[5] [6]
Water Solubility	Sparingly soluble; 12,000 mg/L at 25 °C	[1] [2]
Refractive Index	1.4580 at 20 °C	[1] [2] [5]

Hazard Identification and Classification

DMCD is classified as an irritant to the eyes and skin and is considered harmful to aquatic life with long-term effects.[\[1\]](#)[\[2\]](#)

Table 2: GHS Hazard Classification for **Dimethyl 1,4-cyclohexanedicarboxylate**

Hazard Class	Hazard Statement	GHS Pictogram	Signal Word	Source(s)
Skin Corrosion/Irritation	H315: Causes skin irritation	GHS07	Warning	[2]
Serious Eye Damage/Eye Irritation	H319 / H320: Causes serious eye irritation	GHS07	Warning	[5] [7] [8] [9] [10]
Hazardous to the Aquatic Environment (Long-term)	H412: Harmful to aquatic life with long lasting effects	-	-	[2]

Toxicology Studies

Toxicological data indicates that **Dimethyl 1,4-cyclohexanedicarboxylate** has low acute toxicity via oral and dermal routes but is a notable eye and skin irritant.

Table 3: Summary of Acute Toxicity Data

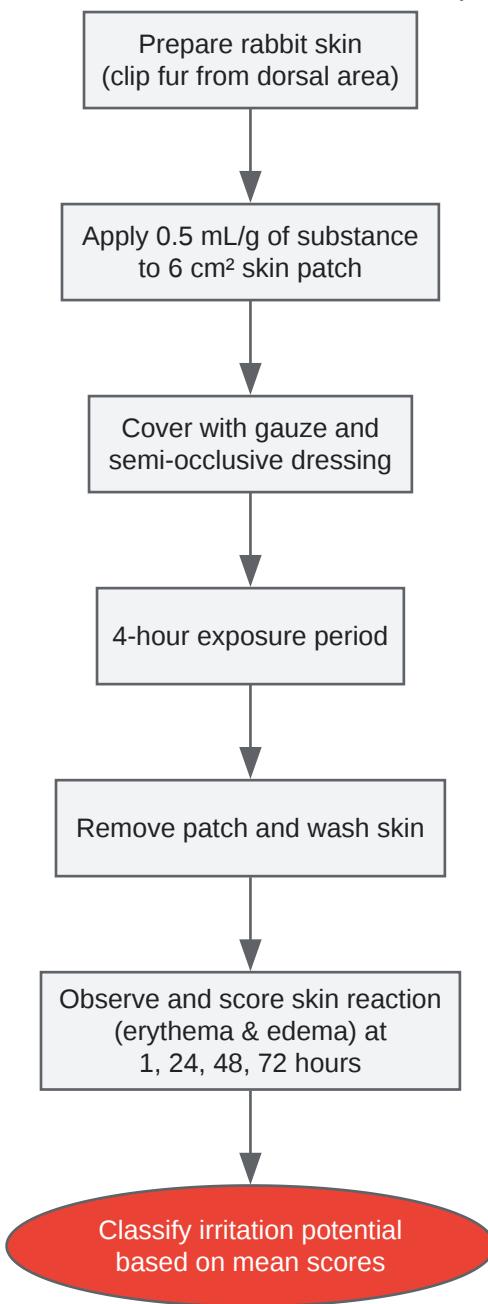
Test	Species	Route	Value	Source(s)
LD ₅₀	Rat (male)	Oral	>5000 mg/kg	[2]
LD ₅₀	Rat (female)	Oral	approx. 2812 mg/kg	[2]
LD ₅₀	Rat	Oral	3200-6400 mg/kg	[2]
LD ₅₀	Guinea pig	Dermal	> 10 mg/kg	[7]
LC ₅₀	Rat (male/female)	Inhalation (4h)	> 5.0 mg/L	[11]

Experimental Protocols

Detailed experimental methodologies for key toxicological assessments are outlined below, based on standard OECD guidelines likely followed for the reported studies.

This method is used to estimate the LD₅₀ and identify substances that have the potential to cause acute toxicity.

- **Test Animals:** Typically, young adult rats of a single sex (usually females) are used.
- **Housing and Feeding:** Animals are housed in standard cages with access to food and water ad libitum, except for a brief fasting period before dosing.[1]
- **Dose Administration:** The test substance is administered in a single dose by gavage using a stomach tube. The substance is often dissolved or suspended in a suitable vehicle, like corn oil or water.
- **Procedure:**
 - A starting dose (e.g., 300 mg/kg or 2000 mg/kg) is administered to a group of three animals.
 - Animals are observed for mortality and clinical signs of toxicity for at least 14 days.


- Observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects. Body weight is recorded weekly.
- The outcome of the first group determines the dose for the next group (either higher or lower). This sequential dosing continues until the criteria for classifying the substance are met.
- At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

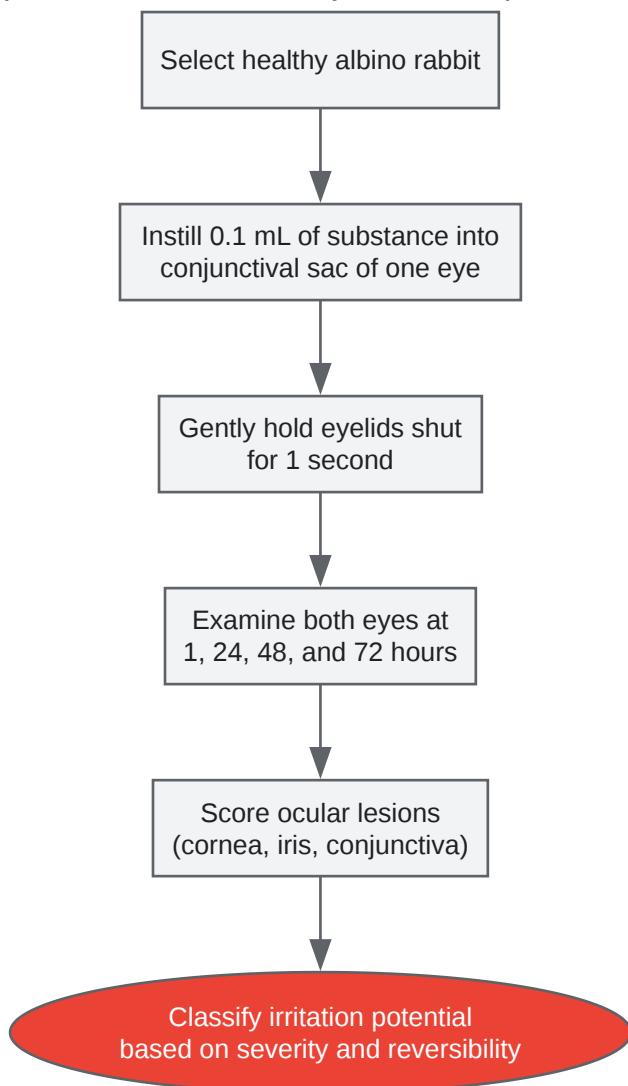
Workflow for Acute Oral Toxicity Testing.

This test assesses the potential of a substance to cause reversible inflammatory changes to the skin.

- Test Animals: Healthy young adult albino rabbits are typically used.
- Procedure:
 - Approximately 24 hours before the test, the fur is clipped from the dorsal area of the animal's trunk.
 - A 0.5 mL (for liquids) or 0.5 g (for solids) dose of the test substance is applied to a small area (approx. 6 cm²) of skin.
 - The treated area is covered with a gauze patch and a semi-occlusive dressing for a 4-hour exposure period.
 - After 4 hours, the dressing is removed, and the residual test substance is washed off.
 - The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
 - Dermal reactions are scored according to a standardized scale (0=none, 4=severe). The mean scores for erythema and edema are used to classify the irritation potential.

Experimental Workflow: Dermal Irritation (OECD 404)

[Click to download full resolution via product page](#)


Workflow for Acute Dermal Irritation Testing.

This test evaluates the potential of a substance to cause reversible or irreversible damage to the eye.

- Test Animals: Healthy young adult albino rabbits are used.

- Procedure:
 - A single dose of the test substance (0.1 mL for liquids) is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.
 - The eyelids are gently held together for about one second after application.
 - The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after application.
 - Effects on the cornea (opacity), iris, and conjunctiva (redness, swelling, discharge) are scored using a standardized scale.
 - The reversibility of the observed lesions is also assessed. The scores are used to classify the substance's irritation potential. For DMCD, the classification is "Causes serious eye irritation".[\[7\]](#)[\[8\]](#)

Experimental Workflow: Eye Irritation (OECD 405)

[Click to download full resolution via product page](#)

Workflow for Acute Eye Irritation Testing.

Reproductive and Developmental Toxicity

In a reproductive toxicity study in rats, DMCD did not affect the reproductive capacity of the adult animals. No treatment-related effects were observed in the ovaries of female rats or in their offspring. The No-Observed-Adverse-Effect Level (NOAEL) was determined to be 888 mg/kg for paternal and offspring toxicity and 1124 mg/kg for maternal toxicity.[\[2\]](#)

Handling and Safety Precautions

Given its hazard profile, appropriate safety measures must be implemented when handling **Dimethyl 1,4-cyclohexanedicarboxylate**.

Table 4: Recommended Safety and Handling Procedures

Precaution Type	Recommendation	Source(s)
Engineering Controls	Work under a fume hood. Ensure adequate ventilation.	[12][13]
Personal Protective Equipment (PPE)	Wear suitable protective clothing, gloves (e.g., nitrile rubber), and eye/face protection (safety glasses with side-shields or goggles).	[1][5][7]
Hygiene Measures	Wash hands and skin thoroughly after handling. Avoid contact with eyes.	[1][7][8]
Storage	Store in a cool, dry place in a tightly closed container. Ambient temperatures are suitable.	[1][7][12]
Spill & Disposal	Contain spillage with non-combustible absorbent material (sand, earth). Dispose of waste according to local, state, and federal regulations. Avoid release to the environment.	[1][7]

First Aid Measures

- Eye Contact: Immediately rinse cautiously with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][7][8]

- Skin Contact: Wash off with soap and plenty of water. Get medical attention if symptoms occur.[7][8][12]
- Inhalation: Move the person into fresh air. If symptoms occur, get medical attention.[7][12]
- Ingestion: Rinse mouth with water. Seek medical advice. Never give anything by mouth to an unconscious person.[8][12]

Environmental Fate

Dimethyl 1,4-cyclohexanedicarboxylate is classified as harmful to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[1] It is expected to have very high mobility in soil. Volatilization from moist soil or water surfaces is not expected to be a significant fate process.[1] Care should be taken to avoid its release into the environment.[1][7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. dep.nj.gov [dep.nj.gov]
- 2. Dimethyl 1,4-cyclohexanedicarboxylate | C10H16O4 | CID 7198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. oecd.org [oecd.org]
- 4. researchgate.net [researchgate.net]
- 5. oecd.org [oecd.org]
- 6. Page loading... [guidechem.com]
- 7. oecd.org [oecd.org]
- 8. eye irritation: Topics by Science.gov [science.gov]
- 9. oshri.kosha.or.kr [oshri.kosha.or.kr]
- 10. (Z+E)-dimethyl 1,4-cyclohexane dicarboxylate, 94-60-0 [thegoodsentscompany.com]

- 11. A study on the acute dermal irritation of a novel polyherbal anesthetic formulation for parenteral administration in wistar albino rats - MedCrave online [medcraveonline.com]
- 12. DERMAL IRRITATION STUDY ACCORDING TO OECD(404) GUIDELINES | PPTX [slideshare.net]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. ["health and safety data for Dimethyl 1,4-cyclohexanedicarboxylate"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b153644#health-and-safety-data-for-dimethyl-1-4-cyclohexanedicarboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com